Ethanediamide, N,N'-bis(2-formylphenyl)-
Description
Ethanediamide, N,N'-bis(2-formylphenyl)- (molecular formula: C₁₆H₁₂N₂O₄, molecular weight: 296.28 g/mol) is a bis-amide derivative featuring two 2-formylphenyl substituents attached to an ethanediamide (oxamide) backbone.
Properties
CAS No. |
740-54-5 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N,N'-bis(2-formylphenyl)oxamide |
InChI |
InChI=1S/C16H12N2O4/c19-9-11-5-1-3-7-13(11)17-15(21)16(22)18-14-8-4-2-6-12(14)10-20/h1-10H,(H,17,21)(H,18,22) |
InChI Key |
UINKSCOUXPTFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC(=O)C(=O)NC2=CC=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N,N’-bis(2-formylphenyl)- typically involves the reaction of ethanediamide with 2-formylphenyl derivatives under controlled conditions. One common method includes the use of a condensation reaction where ethanediamide reacts with 2-formylphenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for Ethanediamide, N,N’-bis(2-formylphenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N,N’-bis(2-formylphenyl)- can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethanediamide, N,N’-bis(2-formylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Ethanediamide, N,N’-bis(2-formylphenyl)- depends on its specific application. In biological systems, it may interact with cellular targets through its formyl groups, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Substituent Functional Group Variations
N,N'-Bis(2-acetylphenyl)ethanediamide
- Molecular Formula : C₁₈H₁₆N₂O₄
- Molecular Weight : 324.33 g/mol
- Key Differences :
- Acetyl (-COCH₃) groups replace formyl (-CHO), leading to increased steric bulk and reduced electrophilicity.
- Higher molecular weight (324 vs. 296) due to additional methyl groups.
- Polymorphism observed in crystal structures, with distinct packing arrangements reported .
N,N'-Bis(4-aminophenyl)ethanediamide
- Molecular Formula : C₁₄H₁₄N₄O₂
- Molecular Weight : 270.29 g/mol
- Key Differences: Amino (-NH₂) groups at para positions enhance solubility in polar solvents (e.g., water under acidic conditions). Potential use as a monomer for polyimides or pharmaceutical intermediates due to reactive amine groups .
N,N-Bis(4-hydroxyphenyl)ethanediamide
- Molecular Formula : C₁₄H₁₂N₂O₄
- Molecular Weight : 272.26 g/mol
- Key Differences :
Heterocyclic and Aliphatic Derivatives
N,N'-Bis(furan-2-ylmethyl)ethanediamide
- Molecular Formula : C₁₂H₁₂N₂O₄
- Molecular Weight : 248.23 g/mol
- Key Differences :
N,N'-Bis(3-pyridinylmethyl)ethanediamide
- Molecular Formula : C₁₄H₁₄N₄O₂
- Molecular Weight : 270.29 g/mol
- Key Differences :
Structural and Electronic Comparisons
| Compound | Substituent | Position | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| N,N'-bis(2-formylphenyl)- | Formyl (-CHO) | Ortho | 296.28 | High electrophilicity; potential for Schiff base formation. |
| N,N'-bis(2-acetylphenyl)- | Acetyl (-COCH₃) | Ortho | 324.33 | Steric hindrance; polymorphic crystal structures. |
| N,N'-bis(4-aminophenyl)- | Amino (-NH₂) | Para | 270.29 | Enhanced solubility; reactive in polycondensation reactions. |
| N,N-bis(4-hydroxyphenyl)- | Hydroxyl (-OH) | Para | 272.26 | Hydrogen bonding; thermal stability in polymers. |
| N,N'-bis(furan-2-ylmethyl)- | Furylmethyl | - | 248.23 | Heterocyclic π-conjugation; low-density packing. |
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